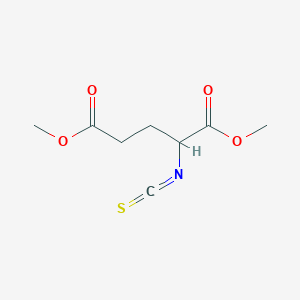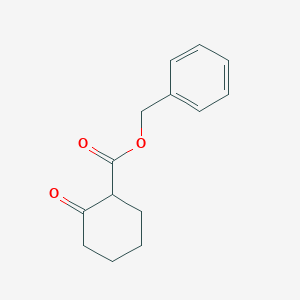
Benzyl 2-oxocyclohexane-1-carboxylate
Overview
Description
Benzyl 2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C14H16O3. It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of a benzyl ester group and a ketone functional group on the cyclohexane ring.
Mechanism of Action
Target of Action
Benzyl 2-oxocyclohexane-1-carboxylate is a type of 2-acylcycloalkanone . These compounds possess at least two reactive centers and therefore exhibit high chemical reactivity . The primary targets of this compound are the reactive centers in its molecular structure, which are involved in all its reactions .
Mode of Action
The compound interacts with its targets through various reactions. For instance, it can undergo a Michael type reaction, which is an addition of 2-oxocyclohexane-1-carboxylates to but-3-en-2-one . This reaction readily occurs even at room temperature or on moderate heating in an appropriate solvent or without it .
Biochemical Pathways
The compound affects biochemical pathways through its reactions. For example, the Michael type reaction mentioned above leads to the formation of new compounds . These reactions are often accompanied by heterocyclizations, making 2-acylcycloalkanones promising synthons in heterocyclic chemistry .
Pharmacokinetics
The compound’s high reactivity suggests that it may be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it undergoes. For instance, the Michael type reaction results in the formation of new compounds, which can have various effects depending on their structure and properties .
Action Environment
Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For example, the Michael type reaction it undergoes readily occurs at room temperature or on moderate heating . The presence or absence of a solvent can also affect the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclohexane-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Benzyl 2-oxocyclohexane-1-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activity and as a precursor for drug development.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
- Ethyl 2-oxocyclohexane-1-carboxylate
- Methyl 2-oxocyclohexane-1-carboxylate
- Phenyl 2-oxocyclohexane-1-carboxylate
Comparison: Benzyl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to its ethyl, methyl, and phenyl counterparts. The benzyl group can influence the compound’s solubility, stability, and overall reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
benzyl 2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOGMVJYLSQKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275939 | |
| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2205-32-5 | |
| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2205-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



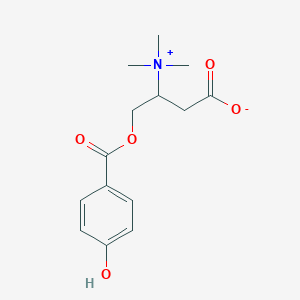

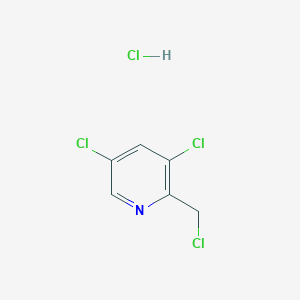
![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

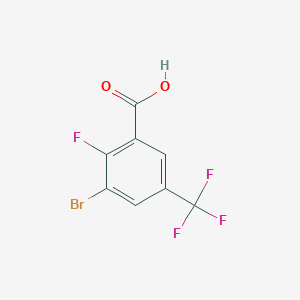
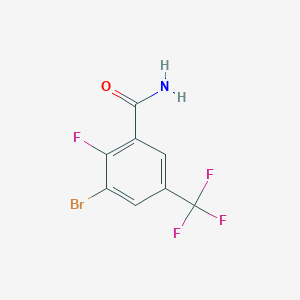

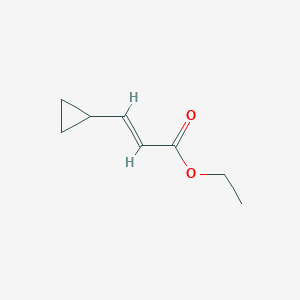
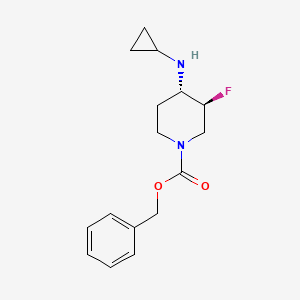
![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)
